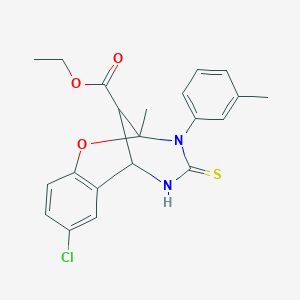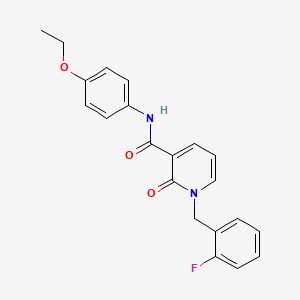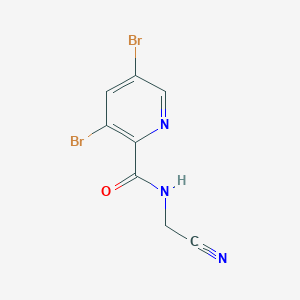![molecular formula C18H13ClN2O2S B3016666 2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866807-88-7](/img/structure/B3016666.png)
2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic molecule that appears to be a derivative of pyrimidine, a class of compounds known for their presence in many pharmaceuticals and organic materials. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis and properties of related pyrimidine derivatives, which can be used to infer some aspects of the compound of interest.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multiple steps, including cyclization and chlorination, as seen in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine . This process uses raw materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine also involves cyclization, chlorination, and nucleophilic substitution . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the chromeno moiety and the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. The papers provided do not directly discuss the molecular structure of 2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, but they do report on the crystal structures of related compounds . These structures are determined by X-ray crystallography and can reveal important information about the geometry, bonding, and potential intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can vary widely depending on the substituents present on the ring. For instance, the presence of a methoxy group can influence the electron density of the ring and affect its reactivity in nucleophilic substitution reactions . Similarly, the presence of a chloro substituent can make the compound susceptible to further substitution reactions, as seen in the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine . The specific reactivity of 2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The provided papers do not offer direct information on the properties of the compound , but they do provide data on related compounds. For example, the purity of synthesized 2,4-dichloro-5-methoxy-pyrimidine can exceed 99.5%, and the yield can be about 46% under optimal conditions . These details suggest that with careful optimization, a high purity of the target compound could potentially be achieved.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
The derivatives of pyrimidine, such as 2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, have been extensively studied for their antibacterial properties. Research shows that these compounds exhibit significant antibacterial activity against various strains. The activity can be attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).
Anticancer Agents
These compounds have also been evaluated for their potential as anticancer agents. A study demonstrates that certain derivatives, particularly those with specific substituents, show promising in-vitro anticancer activities against human tumor cell lines. The effectiveness of these compounds in inhibiting cancer cell growth highlights their potential in cancer treatment (Tiwari et al., 2016).
Corrosion Inhibition
Interestingly, pyrimidine-2-thione derivatives, closely related to the chemical structure , have been identified as effective corrosion inhibitors for mild steel in acidic environments. Their adsorption on the metal surface follows the Langmuir isotherm, suggesting a strong and efficient inhibition mechanism (Soltani et al., 2015).
Synthesis and Structural Analysis
There has been considerable interest in synthesizing and structurally analyzing derivatives of pyrimidine. Studies include the synthesis of various derivatives and their characterization through techniques like X-ray crystallography and nuclear magnetic resonance (NMR). These studies contribute to a better understanding of the molecular structure and potential applications of these compounds (Guo & Shun, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)20-16(21-18(13)24)11-5-2-6-12(19)8-11/h2-8H,9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPMAMKZQCLTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)


![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)